molecular formula C13H11NO3 B1441627 2-[(3-Pyridinyloxy)methyl]benzoic acid CAS No. 1220035-84-6

2-[(3-Pyridinyloxy)methyl]benzoic acid

Cat. No. B1441627
CAS RN: 1220035-84-6
M. Wt: 229.23 g/mol
InChI Key: RQKQMTIIYQABDD-UHFFFAOYSA-N
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Description

“2-[(3-Pyridinyloxy)methyl]benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.23 g/mol. This compound is related to benzoic acid, which is a common component in a variety of products .


Molecular Structure Analysis

The molecular structure of “2-[(3-Pyridinyloxy)methyl]benzoic acid” consists of a benzoic acid group attached to a pyridine ring via a methylene (CH2) bridge . The exact 3D structure is not provided in the searched resources.

Scientific Research Applications

Sensing Applications

2-[(3-Pyridinyloxy)methyl]benzoic acid: has been identified as a potential component in the development of sensing materials . Coordination polymers that include this compound can exhibit unique opto-electronic properties, making them suitable for sensing applications . These materials can be engineered to respond to specific stimuli, such as changes in pH, temperature, or the presence of certain ions or molecules, which is crucial in environmental monitoring and diagnostic assays.

Photocatalysis

In the field of photocatalysis , 2-[(3-Pyridinyloxy)methyl]benzoic acid -appended coordination polymers have shown promise. These materials can act as photocatalysts for the degradation of various pollutants, including antibiotics like chloramphenicol and sulfamethoxazole . The efficiency of these photocatalysts is noteworthy, with some showing up to 91.93% degradation of contaminants within 60 minutes, which is significant for water treatment technologies and sustainable chemistry.

Organic Synthesis

This compound plays a role in organic synthesis , particularly in reactions at the benzylic position. It can undergo various transformations, such as free radical bromination, nucleophilic substitution, and oxidation, which are fundamental in building complex organic molecules . These reactions are essential for synthesizing new compounds with potential applications in drug development and materials science.

Materials Science

The unique properties of 2-[(3-Pyridinyloxy)methyl]benzoic acid make it a candidate for exploring new materials, especially in advanced battery science . Its molecular structure could contribute to the development of novel electrolytes or as a component in the synthesis of organic semiconductors, which are pivotal for the advancement of electronic devices and energy storage systems.

properties

IUPAC Name

2-(pyridin-3-yloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)12-6-2-1-4-10(12)9-17-11-5-3-7-14-8-11/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKQMTIIYQABDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282840
Record name 2-[(3-Pyridinyloxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Pyridinyloxy)methyl]benzoic acid

CAS RN

1220035-84-6
Record name 2-[(3-Pyridinyloxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Pyridinyloxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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